(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazolone core, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole.
Diazotization and Coupling: The 4-methoxyaniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the thiazole derivative to form the diazenyl intermediate.
Formation of the Pyrazolone Core: The final step involves the reaction of the diazenyl intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone core, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered diazenyl groups.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The thiazole and pyrazolone moieties can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the thiazole ring and bromophenyl group but lacks the diazenyl and pyrazolone moieties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in having the thiazole and bromophenyl groups, but differs in the presence of the chloroacetamide group.
Uniqueness
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is unique due to its combination of thiazole, diazenyl, and pyrazolone moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H16BrN5O2S |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16BrN5O2S/c1-12-18(24-23-15-7-9-16(28-2)10-8-15)19(27)26(25-12)20-22-17(11-29-20)13-3-5-14(21)6-4-13/h3-11,25H,1-2H3 |
InChI Key |
DTFFCBLASRSFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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